molecular formula C12H20Cl2N4O B13494184 (5S,6S)-5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one;dihydrochloride

(5S,6S)-5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one;dihydrochloride

Cat. No.: B13494184
M. Wt: 307.22 g/mol
InChI Key: LDOARDKKPCEHJX-ZUCQERFBSA-N
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Description

(5S,6S)-5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one;dihydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a piperidin-2-one core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6S)-5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps may include:

  • Formation of the piperidin-2-one ring through cyclization reactions.
  • Introduction of the cyclopropyl group via cyclopropanation reactions.
  • Functionalization of the imidazole ring.
  • Amination to introduce the amino group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the imidazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the piperidin-2-one core.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might serve as a probe to study enzyme interactions or as a potential therapeutic agent.

Medicine

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5S,6S)-5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one
  • (5S,6S)-5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one;monohydrochloride

Uniqueness

The dihydrochloride form of the compound might offer improved solubility or stability compared to other similar compounds. Its unique structural features, such as the cyclopropyl and imidazole groups, could confer specific biological activities or chemical reactivity.

Properties

Molecular Formula

C12H20Cl2N4O

Molecular Weight

307.22 g/mol

IUPAC Name

(5S,6S)-5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one;dihydrochloride

InChI

InChI=1S/C12H18N4O.2ClH/c1-15-7-14-6-10(15)12-9(13)4-5-11(17)16(12)8-2-3-8;;/h6-9,12H,2-5,13H2,1H3;2*1H/t9-,12-;;/m0../s1

InChI Key

LDOARDKKPCEHJX-ZUCQERFBSA-N

Isomeric SMILES

CN1C=NC=C1[C@@H]2[C@H](CCC(=O)N2C3CC3)N.Cl.Cl

Canonical SMILES

CN1C=NC=C1C2C(CCC(=O)N2C3CC3)N.Cl.Cl

Origin of Product

United States

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